5-(Trifluoromethyl)naphthalen-2-amine 5-(Trifluoromethyl)naphthalen-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968615
InChI: InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2
SMILES:
Molecular Formula: C11H8F3N
Molecular Weight: 211.18 g/mol

5-(Trifluoromethyl)naphthalen-2-amine

CAS No.:

Cat. No.: VC15968615

Molecular Formula: C11H8F3N

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)naphthalen-2-amine -

Specification

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
IUPAC Name 5-(trifluoromethyl)naphthalen-2-amine
Standard InChI InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2
Standard InChI Key VQNKUKJMYOBIPE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(trifluoromethyl)naphthalen-2-amine, reflects its substitution pattern: a naphthalene ring system (two fused benzene rings) with an amine (-NH₂) group at position 2 and a trifluoromethyl group at position 5 . The SMILES representation, C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F, encodes this structure, highlighting the connectivity of the aromatic system and substituents .

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₁H₈F₃N
Molecular Weight211.18 g/mol
InChIKeyVQNKUKJMYOBIPE-UHFFFAOYSA-N
Topological Polar Surface Area26.0 Ų
Hydrogen Bond Donor Count1 (NH₂ group)
Hydrogen Bond Acceptor Count3 (F atoms in -CF₃)

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine group provides a site for further functionalization .

Synthetic Methodologies

Cycloaddition-Based Approaches

Recent advances in naphthalene synthesis, such as the [4+2] cycloaddition of 4-hydroxy-2-pyrones with aryne intermediates, offer a scalable route to multisubstituted naphthalenes . For example, 4-hydroxy-2-pyrones undergo Diels-Alder reactions with benzyne precursors (e.g., o-silylaryl triflates) to form lactone intermediates, which subsequently undergo decarboxylative aromatization to yield naphthalene derivatives . This method has been employed to synthesize analogs bearing bromo, methoxy, and aryloxy substituents, suggesting adaptability for introducing -CF₃ groups .

Functionalization Strategies

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

The trifluoromethyl group is a hallmark of bioactive molecules due to its ability to modulate pharmacokinetic properties. In 5-(trifluoromethyl)naphthalen-2-amine, the -CF₃ group may enhance binding affinity to hydrophobic protein pockets, while the amine group enables conjugation to pharmacophores . Similar naphthyridine derivatives, such as 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CID 2783071), exhibit antimicrobial and antiviral activities, hinting at potential therapeutic applications for this compound .

Materials Science Applications

Fluorinated naphthalenes are valuable in organic electronics for their electron-withdrawing properties and thermal stability. The -CF₃ group in 5-(trifluoromethyl)naphthalen-2-amine could improve charge transport in organic semiconductors or serve as a building block for liquid crystals .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Studies

DFT calculations on analogous systems, such as ethoxy- and trifluoromethyl-substituted 2-pyrones, predict low activation energies (<20 kcal/mol) for decarboxylative aromatization steps, supporting the feasibility of synthesizing 5-(trifluoromethyl)naphthalen-2-amine via cycloaddition pathways . These studies also indicate minimal electronic perturbation from -CF₃ groups during key reaction steps .

Challenges and Future Directions

Current limitations include the scarcity of scalable synthetic protocols and detailed toxicological data. Future research should prioritize:

  • Method Development: Streamlining regioselective trifluoromethylation and cycloaddition reactions.

  • Biological Profiling: Evaluating antimicrobial, anticancer, and CNS activity in vitro and in vivo.

  • Materials Optimization: Exploring thin-film properties for optoelectronic devices.

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